

The Discovery and Synthesis of GSK3739936: An In-depth Technical Guide

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Introduction

GSK3739936, also known as BMS-986180, is a potent, allosteric inhibitor of HIV-1 integrase (ALLINI).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs have a novel mechanism of action, inhibiting HIV-1 replication by inducing aberrant integrase multimerization, which results in the production of replication-deficient viral particles.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of GSK3739936, intended for researchers, scientists, and drug development professionals.

Discovery and Design

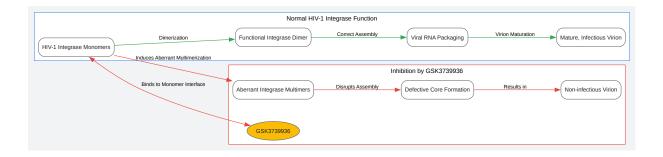
The development of **GSK3739936** stemmed from the optimization of a pyridine-based series of allosteric integrase inhibitors.[2][3] A key focus of the optimization process was to achieve potent inhibition of HIV-1 variants with polymorphisms at amino acid residues 124 and 125 of the integrase enzyme.[2] The design strategy involved modifications to a lead compound to enhance its antiviral potency and pharmacokinetic profile.[2]

Mechanism of Action

GSK3739936 functions as a "molecular glue," binding to a well-defined pocket at the interface of two integrase monomers.[2][4] This binding event promotes excessive and improper multimerization of the integrase protein.[2][4] The resulting aberrant integrase multimers are unable to properly assemble with the viral RNA, leading to the formation of non-infectious



virions with defective cores.[5] This unique mechanism of action makes ALLINIs like **GSK3739936** active against HIV-1 strains that are resistant to other classes of antiretroviral drugs, including INSTIs.[3]



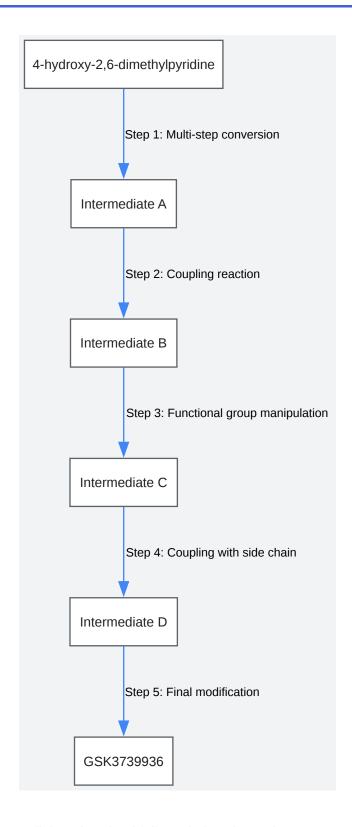
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Figure 1: Mechanism of action of GSK3739936.

Synthesis of GSK3739936

The synthesis of **GSK3739936** is a multi-step process. A detailed synthetic scheme is provided in the supporting information of the primary publication.[6] The following diagram outlines the key synthetic transformations.





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Figure 2: High-level synthetic workflow for GSK3739936.

Quantitative Data



The preclinical evaluation of **GSK3739936** generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of GSK3739936

HIV-1 Strain/Variant	EC50 (nM)	
Wild-Type	1.7[1]	
124/125 Polymorphs	Potent activity maintained[2]	

Table 2: In Vitro Cytotoxicity of GSK3739936

Cell Line	CC50 (µM)	
MT-2	> 200[7]	

Table 3: Pharmacokinetic Properties of a Preclinical

Lead Compound (Compound 29)

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Bioavailability (%)
Rat	12	2.3	2.7	60
Dog	3.4	1.8	6.1	100

Note: The pharmacokinetic data presented is for a promising preclinical lead compound (29) from the same series as **GSK3739936**, as detailed in the primary publication.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **GSK3739936** are provided in the supporting information of the primary publication.[6] Key methodologies are summarized below.

General Synthetic Chemistry Protocol



The synthesis of **GSK3739936** and related analogs involved standard organic chemistry techniques. Reactions were typically carried out under an inert atmosphere (nitrogen or argon). Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and final products was achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The structure and purity of all compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Assay Protocol

The antiviral activity of **GSK3739936** was determined using a cell-based assay. In a typical experiment, MT-2 cells were infected with HIV-1 in the presence of serial dilutions of the test compound. After a defined incubation period, the extent of viral replication was quantified by measuring the activity of a reporter enzyme (e.g., luciferase) or by quantifying a viral protein (e.g., p24 antigen) in the cell culture supernatant. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited viral replication by 50% compared to a vehicle-treated control.

Cytotoxicity Assay Protocol

The cytotoxicity of **GSK3739936** was assessed in MT-2 cells. Cells were incubated with serial dilutions of the compound for a period similar to the antiviral assay. Cell viability was then determined using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a CellTiter-Glo® luminescent cell viability assay. The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50% compared to a vehicle-treated control.

In Vivo Pharmacokinetic Study Protocol

Pharmacokinetic studies were conducted in rats and dogs to evaluate the drug-like properties of the compounds. A single dose of the test compound was administered intravenously (IV) or orally (PO). Blood samples were collected at various time points after dosing. The concentration of the compound in plasma was determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using standard non-compartmental analysis.



Conclusion

GSK3739936 is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action.[1][2] Its discovery and preclinical development highlight a promising new strategy for the treatment of HIV-1 infection. The detailed synthetic and biological data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development. Further investigation into this class of compounds was warranted, although findings in rat toxicology studies precluded the further development of a promising preclinical lead from this series.[2]

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